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Compound of Interest

Compound Name: 3,5-Dimethylbenzoic acid

Cat. No. B125875

An In-depth Technical Guide to the Structure Elucidation of 3,5-Dimethylbenzoic Acid

Introduction

3,5-Dimethylbenzoic acid (also known as Mesitylenic acid) is an aromatic carboxylic acid with
significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals,
and specialty polymers.[1][2] Its structural properties, influenced by the positioning of its two
methyl groups and the carboxylic acid function, dictate its reactivity and utility.[1][2] Accurate
structure elucidation is a critical prerequisite for its application in drug development and
materials science, ensuring identity, purity, and predictable behavior in synthetic pathways. This
guide provides a comprehensive overview of the analytical techniques and experimental data
used to confirm the molecular structure of 3,5-Dimethylbenzoic acid.

Molecular and Physical Properties

The fundamental identity and physical characteristics of 3,5-Dimethylbenzoic acid are
foundational to its analysis. It is a dimethylbenzoic acid where the two methyl groups are
situated at the 3 and 5 positions of the benzene ring.[3][4] It typically appears as a white to
light-yellow crystalline solid.[4] The compound is readily soluble in organic solvents like ethanol
and ether but has limited solubility in water.[1][5]
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Property Value Reference

IUPAC Name 3,5-dimethylbenzoic acid [3]
Mesitylenic acid, sym.-m-

Synonyms ) ) [3]
Xylylic acid

CAS Number 499-06-9 [31[61[7]

Molecular Formula CoH1002 [3161[7]

Molecular Weight 150.17 g/mol [3]
White to light yellow crystalline

Appearance [4]
powder

Melting Point 169-171 °C [4]

. Soluble in methanol; slightly
Solubility . [4][5]
soluble in water

Analytical Workflow for Structure Elucidation

The confirmation of 3,5-Dimethylbenzoic acid's structure is achieved through a multi-
techniqgue analytical approach. This workflow ensures that orthogonal data sources are used to
build a conclusive and unambiguous structural assignment.
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Fig. 1: Workflow for the structure elucidation of 3,5-Dimethylbenzoic acid.

Spectroscopic Data and Analysis

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed
information about functional groups, connectivity, and the overall molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of 3,5-Dimethylbenzoic acid shows characteristic absorptions for a carboxylic acid and a

substituted aromatic ring.
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Wavenumber (cm~?) Assignment Functional Group
~3300 - 2500 (broad) O-H stretch Carboxylic Acid
~3080 - 3030 C-H stretch Aromatic

~2920 C-H stretch Methyl

~1700 - 1680 C=0 stretch Carboxylic Acid
~1625 - 1465 C=C stretch Aromatic Ring
~1320 - 1210 C-O stretch Carboxylic Acid
~960 - 900 O-H bend Carboxylic Acid

Data interpreted from characteristic ranges for benzoic acid derivatives.[6][3]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

o Sample Preparation: A small amount of 3,5-Dimethylbenzoic acid (1-2 mg) is finely ground
with ~200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

o Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high
pressure (8-10 tons) to form a thin, transparent pellet.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A
background spectrum of air is recorded, followed by the sample spectrum. Data is typically
collected over a range of 4000-400 cm™1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the carbon-hydrogen framework of the
molecule. Due to the molecule's symmetry, the *H and 13C NMR spectra are simplified and
highly informative.

1H NMR Spectroscopy

The proton NMR spectrum displays four distinct signals corresponding to the four types of non-
equivalent protons in the molecule.
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Chemical Shift (5,
ppm)

Multiplicity

Integration Assignment

Carboxylic Acid (-

~11.0-13.0 Singlet, broad 1H
COOH)
~7.70 Singlet 2H H-2, H-6 (Aromatic)
~7.20 Singlet 1H H-4 (Aromatic)
) Methyl (-CHs) at C-3,
~2.35 Singlet 6H

C-5

IH NMR data sourced from literature.[9]

13C NMR Spectroscopy

The carbon NMR spectrum shows six signals, confirming the molecular symmetry where C-3

and C-5 are equivalent, as are C-2 and C-6.

Chemical Shift (6, ppm)

Assignment

~172 C=0 (Carboxylic Acid)
~138 C-3,C-5

~135 C-4

~130 C-1

~128 C-2,C-6

~21 -CHs (Methyl)

13C NMR data sourced from literature.[9]

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 3,5-Dimethylbenzoic acid is dissolved in
~0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-de) in an NMR tube. A small amount

© 2025 BenchChem. All rights reserved.

5/9 Tech Support


https://www.rsc.org/suppdata/d0/cc/d0cc01363c/d0cc01363c1.pdf
https://www.rsc.org/suppdata/d0/cc/d0cc01363c/d0cc01363c1.pdf
https://www.benchchem.com/product/b125875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

of tetramethylsilane (TMS) may be added as an internal standard (6 0.00).[10]

o Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, data is typically
acquired at 400 MHz. For 13C NMR, the acquisition frequency is typically 100 MHz.[9][10]

e Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and
baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the
solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's
fragmentation pattern, further confirming its structure.

Proposed Structure /

m/z lon
Fragment
150 [M]*+ Molecular lon (CsH10032)
133 [M-OH]* Loss of hydroxyl radical
Loss of carboxyl group and
105 [M-COOH-H]*
hydrogen
91 [C7H7]* Tropylium ion (rearranged)

Fragmentation data interpreted from NIST Mass Spectrometry Data Center.[3][7]
Experimental Protocol: Electron lonization (EI-MS)

o Sample Introduction: A small amount of the solid sample is introduced into the mass
spectrometer, typically via a direct insertion probe. The sample is heated to ensure
vaporization into the ion source.

« lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.[11]

e Analysis: The resulting positively charged ions are accelerated and separated by a mass
analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
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o Detection: An electron multiplier detects the ions, and the signal is processed to generate a
mass spectrum.

Synthesis Pathway Overview

A common laboratory and industrial synthesis of 3,5-Dimethylbenzoic acid involves the
oxidation of the corresponding xylene isomer, mesitylene (1,3,5-trimethylbenzene).

Mesitylene
(1,3,5-Trimethylbenzene)

Oxidation
(e.g., HNOs or O2/Catalyst)

3,5-Dimethylbenzoic Acid

Click to download full resolution via product page

Fig. 2: Common synthesis route for 3,5-Dimethylbenzoic acid.

One documented method involves refluxing mesitylene with 30% nitric acid.[5] Alternative
industrial methods utilize catalytic oxidation with air or oxygen, often with catalysts like cobalt
acetate in an acetic acid solvent.[12][13]

Conclusion

The collective evidence from spectroscopic and physical analyses provides an unambiguous
confirmation of the structure of 3,5-Dimethylbenzoic acid. Mass spectrometry establishes the
correct molecular weight of 150.17 g/mol .[3] IR spectroscopy confirms the presence of key
functional groups: a carboxylic acid and a substituted aromatic ring.[6] Finally, *H and 3C NMR
spectroscopy provide a detailed map of the proton and carbon environments, confirming the
1,3,5-substitution pattern on the benzene ring. This comprehensive analytical approach is
essential for verifying the identity and purity of 3,5-Dimethylbenzoic acid for its use in
research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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